molecular formula C10H7N3O4S B5304779 5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Cat. No.: B5304779
M. Wt: 265.25 g/mol
InChI Key: DMNNYALXRUIKLT-OWOJBTEDSA-N
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Description

5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that features a thiophene ring, a nitro group, and a tetrahydropyrimidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with appropriate nitro and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine.

Uniqueness

5-NITRO-6-[(1E)-2-(THIOPHEN-3-YL)ETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combined structural features of thiophene and pyrimidine rings, along with the presence of a nitro group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-nitro-6-[(E)-2-thiophen-3-ylethenyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4S/c14-9-8(13(16)17)7(11-10(15)12-9)2-1-6-3-4-18-5-6/h1-5H,(H2,11,12,14,15)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNNYALXRUIKLT-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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